molecular formula C9H10N2O B14426478 6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one CAS No. 85344-92-9

6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one

Cat. No.: B14426478
CAS No.: 85344-92-9
M. Wt: 162.19 g/mol
InChI Key: QMZSASWALPTBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrido derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and bases are used for substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyrido[1,2-a]pyrimidines .

Scientific Research Applications

6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, the compound can exert antiproliferative effects, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one
  • Pyrimidino[4,5-d][1,3]oxazine

Comparison: 6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one is unique due to its specific substitution pattern and the presence of a methyl group at the 6-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and development .

Properties

CAS No.

85344-92-9

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one

InChI

InChI=1S/C9H10N2O/c1-7-3-2-4-8-10-9(12)5-6-11(7)8/h2-4H,5-6H2,1H3

InChI Key

QMZSASWALPTBIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=O)CCN12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.